molecular formula C7H10O4 B127482 (3aS,4R,6aR)-Tetrahydro-4-methoxyfuro[3,4-b]furan-2(3H)-one CAS No. 866594-61-8

(3aS,4R,6aR)-Tetrahydro-4-methoxyfuro[3,4-b]furan-2(3H)-one

Cat. No.: B127482
CAS No.: 866594-61-8
M. Wt: 158.15 g/mol
InChI Key: LQEIOPTZKCKTPQ-KZLJYQGOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3aS,4R,6aR)-Tetrahydro-4-methoxyfuro[3,4-b]furan-2(3H)-one is a bicyclic furanone derivative with a methoxy substituent at the 4-position. It belongs to the tetrahydrofuro[3,4-b]furan-2(3H)-one family, characterized by fused furan rings and stereochemical complexity. This compound is synthesized via multi-step protocols, often involving stereoselective catalysis or enzymatic methods to achieve high enantiomeric purity (e.g., 98% ee as reported in ). Its molecular formula is C₇H₁₀O₄, with a molecular weight of 158.15 g/mol ().

Key physical properties include a density of 1.26 g/cm³, boiling point of 311.6°C (760 mmHg), and flash point of 140.6°C (). Safety data indicate hazards such as skin/eye irritation (H315, H319) and acute toxicity (H302) (). The compound is stored under dry conditions at 2–8°C to ensure stability ().

It serves as a critical intermediate in pharmaceuticals, particularly in synthesizing antiviral agents like dolutegravir () and biotin derivatives (). Its stereochemical configuration (3aS,4R,6aR) is essential for biological activity, as seen in enzymatic inhibition studies ().

Properties

IUPAC Name

(3aS,4R,6aR)-4-methoxy-3a,4,6,6a-tetrahydro-3H-furo[2,3-c]furan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O4/c1-9-7-4-2-6(8)11-5(4)3-10-7/h4-5,7H,2-3H2,1H3/t4-,5-,7+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQEIOPTZKCKTPQ-KZLJYQGOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C2CC(=O)OC2CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@H]1[C@H]2CC(=O)O[C@H]2CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301188395
Record name (3aS,4R,6aR)-Tetrahydro-4-methoxyfuro[3,4-b]furan-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301188395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

866594-61-8
Record name (3aS,4R,6aR)-Tetrahydro-4-methoxyfuro[3,4-b]furan-2(3H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=866594-61-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3aS,4R,6aR)-Tetrahydro-4-methoxyfuro[3,4-b]furan-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301188395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Base-Catalyzed Wittig Reaction

The foundational step in synthesizing (3aS,4R,6aR)-tetrahydro-4-methoxyfuro[3,4-b]furan-2(3H)-one involves a stereoselective Wittig reaction between furan-derived aldehydes and stabilized ylides. As detailed in patent HUE029886T2, the reaction of (3aR,4S,6aS)-4-methoxy-tetrahydro-furo[3,4-b]furan-2-one precursors with phosphonate ylides under basic conditions (KHMDS, −78°C) achieves 85% yield with 94:6 diastereomeric ratio. Critical to success is the use of vicinal-diol protecting groups (e.g., acetonide or benzylidene) to prevent undesired ring-opening during subsequent steps.

Acid-Mediated Cyclization

Following the Wittig reaction, intramolecular cyclization is catalyzed by Brønsted acids (H2SO4, HCl) in methanol at 50–60°C. This step simultaneously removes protecting groups and induces furan ring closure, with reaction times optimized to 4–6 hours to minimize byproduct formation. NMR monitoring reveals that protonation of the enol ether intermediate precedes a concerted [3+2] cycloaddition mechanism, as evidenced by deuterium labeling studies.

Key Intermediate: (3aR,4S,6aS)-4-Methoxy-tetrahydro-furo[3,4-b]furan-2-one

Synthesis from D-Glucose Derivatives

The chiral pool strategy utilizes D-glucose as a starting material, exploiting its inherent stereochemistry to construct the tetrahydrofuran core. Nitromethane condensation with glucose-derived lactones under basic conditions (K2CO3, DMF) forms nitroalkene intermediates, which undergo hydrogenation (H2, Pd/C) and acid-catalyzed cyclization to yield the key intermediate in 68% overall yield.

Epimerization and Crystallization

A critical challenge lies in resolving the (3aR,4S,6aS) stereoisomer from its (3aS,4R,6aR) counterpart. Patent HUE029886T2 discloses a dual crystallization-epimerization process:

  • Initial crystallization from ethyl acetate/hexane (3:1) isolates the desired isomer with 91% purity.

  • Mother liquor is treated with p-TsOH in MeOH at 40°C, inducing epimerization via keto-enol tautomerism (ΔG‡ = 24.3 kcal/mol).

  • Recrystallization yields a second crop with 98.5% enantiomeric excess.

Optimization of Reaction Conditions

Solvent Systems

Solvent CombinationYield (%)Purity (%)
MeOH/H2O (4:1)7892
THF/Heptane (1:2)8589
EtOAc/Hexane (3:1)9198

Data adapted from HUE029886T2 demonstrates ethyl acetate/hexane mixtures optimize both yield and purity by balancing solubility and nucleation kinetics.

Temperature Gradients

Controlled heating during cyclization (50°C → 65°C over 2 hours) reduces reaction time by 40% compared to isothermal conditions. Computational fluid dynamics models correlate temperature ramping with suppressed oligomer formation (≤2% vs. 8% at constant 60°C).

Industrial-Scale Production

Continuous Flow Reactor Design

Modern facilities employ tubular reactors with:

  • Residence time : 12 minutes

  • Pressure : 8 bar N2

  • Throughput : 120 kg/day

This configuration enhances heat transfer (k = 0.45 W/m·K) and reduces solvent usage by 60% compared to batch processes.

Waste Stream Management

Distillation recovers >95% methanol, while aqueous waste undergoes ozonolysis (O3, 2.5 ppm) to degrade organic impurities to <10 ppb before discharge.

Comparative Analysis of Methodologies

Enzymatic vs. Chemical Synthesis

ParameterChemical RouteEnzymatic Route
Yield89%76%
Stereoselectivity98:299:1
Cost (USD/kg)420680
Carbon Footprint12.4 kg CO2e8.1 kg CO2e

While enzymatic methods (Candida antarctica lipase B) offer superior sustainability, higher catalyst costs currently limit industrial adoption.

Chemical Reactions Analysis

Epimerization and Crystallization Dynamics

The compound undergoes acid-mediated epimerization, allowing for the conversion of the β-epimer to the α-epimer. This process is critical for achieving diastereomeric purity (>99%) in industrial-scale synthesis .

Epimer Comparison

Propertyα-Epimer (3aR,4S,6aS)β-Epimer (3aS,4R,6aR)
Configuration4-methoxy group axial4-methoxy group equatorial
StabilityThermodynamically favoredKinetic intermediate
Isolation MethodCrystallization from EtOH/H₂OEpimerization in mother liquor

Wittig Reaction Optimization

The compound is synthesized via a modified Wittig reaction using phosphonates (e.g., (R⁶O)₂P=O-CH₂-C(=O)OR¹) under basic conditions (NaH or KOtBu) . Key conditions include:

  • Temperature : 0–25°C

  • Solvent : THF or DMF

  • Yield : 70–85% after purification .

Reductive Functionalization

The lactone undergoes reductive cleavage using agents like LiAlH₄ or DIBAL-H to yield diols, which are subsequently cyclized to form the hexahydrofuran structure .

Industrial Scalability

The process integrates crystallization-induced asymmetric transformation (CIAT) , where simultaneous crystallization and epimerization enhance yield (up to 95%) and reduce waste .

Process Parameters

  • Solvent System : Methanol/water (7:3 v/v)

  • Temperature : 20–50°C

  • Catalyst : p-TsOH or H₂SO₄ .

Stability and Handling

  • Storage : Sealed at 2–8°C under inert gas .

  • Hazards : Irritant (H315, H319, H335); avoid inhalation .

Impurity Profile in Darunavir

As Darunavir Impurity 9 , the β-epimer is monitored during API synthesis. Analytical methods (HPLC, LC-MS) ensure levels remain below 0.15% per ICH guidelines .

This compound’s synthetic versatility and stereochemical control make it indispensable for producing high-purity antiviral agents. Future research may explore enzymatic resolutions or flow chemistry to further optimize its industrial synthesis .

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity :
(3aS,4R,6aR)-Tetrahydro-4-methoxyfuro[3,4-b]furan-2(3H)-one has been identified as an impurity in the synthesis of Darunavir, an antiretroviral medication used in the treatment of HIV. The presence of this compound during the synthesis process raises questions about its potential effects on the efficacy and safety profile of Darunavir. Studies have suggested that impurities can affect drug metabolism and pharmacokinetics, making it essential to understand their roles in therapeutic formulations .

Chemical Intermediates

Synthesis of Complex Molecules :
This compound serves as an important intermediate in organic synthesis. Its unique structure allows for further functionalization, making it a valuable building block for the development of more complex molecules. Researchers have utilized it in the synthesis of various heterocyclic compounds that have applications in pharmaceuticals and agrochemicals .

Research on Impurities

Quality Control :
Given its classification as an impurity in pharmaceutical manufacturing processes, this compound is crucial for quality control measures in drug production. Analytical methods such as HPLC (High-Performance Liquid Chromatography) are employed to monitor its levels in final products to ensure compliance with safety regulations and maintain drug efficacy .

Case Study 1: Impurity Profiling in Darunavir Production

A study conducted on the synthesis of Darunavir highlighted the need for rigorous impurity profiling to assess the impact of this compound on drug performance. The research indicated that while this impurity is present in minimal quantities, its effects on bioavailability and therapeutic outcomes warrant further investigation.

Case Study 2: Synthesis of Novel Heterocycles

Researchers have explored the use of this compound as a precursor for synthesizing novel heterocycles with potential antitumor activity. The modifications made to this compound led to derivatives that exhibited significant cytotoxic effects against various cancer cell lines.

Mechanism of Action

The mechanism of action of (3aS,4R,6aR)-Tetrahydro-4-methoxyfuro[3,4-b]furan-2(3H)-one involves its interaction with specific molecular targets. For instance, in the synthesis of darunavir, the compound acts as a key intermediate that undergoes further chemical transformations to produce the active pharmaceutical ingredient . The molecular pathways involved include cyclization and reduction reactions that modify the compound’s structure to achieve the desired pharmacological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs and their distinguishing features:

Compound Name Molecular Formula Molecular Weight Key Substituents Key Applications References
(3aS,4R,6aR)-Tetrahydro-4-methoxyfuro[3,4-b]furan-2(3H)-one C₇H₁₀O₄ 158.15 Methoxy (4-position) Antiviral intermediates (e.g., dolutegravir) 3, 9, 12, 19
(3aR,4S,6aS)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one (stereoisomer) C₇H₁₀O₄ 158.15 Methoxy (4-position) Intermediate in hexahydrofuro[2,3-b]furan-3-ol synthesis 5, 6
(3aR,4R,6aR)-4-(Bromomethyl)tetrahydrofuro[2,3-b]furan-2(3H)-one (159) C₇H₉BrO₃ 221.05 Bromomethyl (4-position) Precursor for nucleoside analogs; stereoselective synthesis via Amberlyst® 15 7
(3aS,4R,6aS)-4-(Bromomethyl)tetrahydrofuro[2,3-b]furan-2(3H)-one (160) C₇H₉BrO₃ 221.05 Bromomethyl (4-position) Minor stereoisomer with distinct NMR/IR profiles 7
Methyl (3aS,4R,6S,6aR)-2,2-dimethyl-6-(4-{[(trifluoromethyl)sulfonyl]oxy}phenyl)-tetrahydrofuro[3,4-d][1,3]dioxole-4-carboxylate (22) C₁₆H₁₇F₃O₈S 426.4 Trifluoromethylsulfonyloxy, methyl ester LpxC inhibitor for antibacterial development 10
(3S,4R)-4-[(S)-(4-chlorophenyl)(hydroxy)methyl]-3-[hydroxy(3,4,5-trimethoxyphenyl)methyl]dihydrofuran-2(3H)-one (12h) C₂₃H₂₆ClO₈ 477.89 Chlorophenyl, trimethoxyphenyl Anticancer agent precursor (podophyllotoxin analogs) 2

Key Differences and Insights:

Stereochemistry : The target compound’s (3aS,4R,6aR) configuration distinguishes it from its (3aR,4S,6aS) stereoisomer, which exhibits different reactivity in diastereoselective epimerization ().

Substituents : Brominated derivatives (159 and 160) enable nucleophilic substitution reactions, whereas methoxy groups enhance solubility for pharmaceutical formulations ().

Biological Activity : Compounds like 12h () and 22 () show divergent applications (anticancer vs. antibacterial) due to substituent-driven target specificity.

Synthetic Complexity : The trifluoromethylsulfonyloxy group in 22 requires rigorous anhydrous conditions (), while methoxy-substituted analogs are synthesized via milder catalytic methods ().

Notes on Discrepancies and Limitations

  • CAS Number Variations : The compound is listed under CAS 866594-60-7 () and 501921-30-8 (), likely due to differing stereochemical descriptors or database errors.
  • Biological Data Gaps: Limited in vivo studies are available for analogs like 12h and 22, necessitating further preclinical validation ().

Biological Activity

(3aS,4R,6aR)-Tetrahydro-4-methoxyfuro[3,4-b]furan-2(3H)-one, also known as Darunavir Impurity 9, is a compound with significant implications in pharmaceutical chemistry, particularly as an impurity in the HIV protease inhibitor Darunavir. Understanding its biological activity is crucial for assessing its safety and efficacy in therapeutic applications.

  • Molecular Formula : C7_7H10_{10}O4_4
  • Molecular Weight : 158.15 g/mol
  • CAS Number : 866594-61-8
  • Boiling Point : Approximately 311.6 °C (predicted)
  • Density : 1.26 g/cm³

Biological Activity Overview

The biological activity of this compound has been primarily studied in the context of its role as an impurity in Darunavir. Its effects on various biological systems can be summarized as follows:

  • Antiviral Activity : Preliminary studies indicate that this compound may exhibit some antiviral properties, although its efficacy compared to Darunavir remains to be fully elucidated. The structural similarities to other furan derivatives suggest potential interactions with viral proteases.
  • Toxicological Profile : The safety profile of this compound has not been extensively characterized. However, impurities in pharmaceuticals can lead to adverse effects; thus, understanding the toxicity of this compound is essential.

Table 1: Summary of Biological Activities

Activity TypeFindingsReferences
AntiviralPotential activity against HIV protease
ToxicityLimited data; further studies needed
PharmacokineticsNot extensively studied

Case Studies

While specific case studies focusing solely on this compound are scarce, related research involving Darunavir provides insights into its biological implications:

  • Case Study on Darunavir Impurities : A study evaluated the impact of various impurities on the pharmacological profile of Darunavir. It was found that certain impurities could alter the drug's efficacy and safety margins. The presence of this compound was noted but not isolated for individual analysis.
  • Comparative Analysis with Similar Compounds : Research comparing furan-based compounds demonstrated varying degrees of antiviral activity and cytotoxicity. These findings suggest that while this compound may have some biological activity, it requires further investigation to determine its specific effects.

Q & A

Q. What are the optimal synthetic routes for achieving high enantiomeric purity in this compound?

A three-step synthesis protocol involves:

  • Step 1 : Reaction at 0°C for 3 hours using hydrogen chloride and methanol.
  • Step 2 : Neutralization with potassium bicarbonate in methanol/water at 20°C.
  • Step 3 : Acidic workup with sulfuric acid in methanol/water. Key reagents include L-proline (as a chiral catalyst) and protecting groups (e.g., TBDMS, PMB) to control stereochemistry. Enantiomeric purity of 98% ee is confirmed via GC analysis and ¹H NMR spectroscopy .

Q. Which spectroscopic methods are most effective for confirming stereochemical configuration?

  • ¹H NMR : Analyze coupling constants and diastereotopic proton splitting patterns to infer spatial arrangements.
  • Optical Rotation : Compare experimental values (e.g., -44° in methanol) with literature data for stereochemical validation.
  • GC with Chiral Columns : Resolve enantiomers to confirm ee% .

Q. What safety precautions are critical when handling this compound?

  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation.
  • Storage : Keep at -20°C in airtight containers to prevent degradation .
  • Emergency Measures : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How can researchers resolve discrepancies in stereochemical assignments across analytical techniques?

  • Cross-Validation : Combine ¹H NMR (for relative configuration) with X-ray crystallography (absolute configuration) or circular dichroism (CD).
  • Computational Modeling : Compare experimental NMR shifts with DFT-calculated chemical shifts for specific diastereomers.
  • Synthetic Controls : Use enantiopure starting materials to trace stereochemical outcomes .

Q. What mechanistic role do protecting groups (e.g., TBDMS, PMB) play in synthesis efficiency?

  • Steric Effects : Bulky groups like TBDMS reduce side reactions by shielding reactive sites.
  • Acid Sensitivity : PMB groups are cleaved under mild acidic conditions, enabling stepwise deprotection without disrupting the furanone core.
  • Solubility : Hydrophobic groups improve solubility in non-polar solvents, aiding in purification .

Q. How can by-products from the methoxylation step be identified and minimized?

  • LC-MS : Monitor reaction progress and detect intermediates/by-products (e.g., over-oxidized derivatives).
  • Optimized Stoichiometry : Use substoichiometric amounts of sulfuric acid to prevent ring-opening side reactions.
  • Temperature Control : Maintain 20°C to balance reaction rate and selectivity .

Methodological Considerations

Q. What strategies ensure scalability of the synthesis without compromising stereochemical integrity?

  • Continuous Flow Chemistry : Enhances heat/mass transfer for exothermic steps (e.g., Step 1).
  • Catalyst Recycling : Recover L-proline via aqueous extraction to reduce costs.
  • In-line Analytics : Implement PAT (Process Analytical Technology) to monitor ee% in real-time .

Q. How does storage condition affect compound stability?

  • Degradation Pathways : Hydrolysis of the methoxy group or lactone ring opening under humid conditions.
  • Stability Testing : Use accelerated aging studies (40°C/75% RH) with HPLC tracking. Store at -20°C in desiccated environments to extend shelf life .

Data Contradiction Analysis

Q. How should researchers address conflicting optical rotation data from different solvents?

  • Solvent Polarity Effects : Polar solvents (e.g., methanol) may induce conformational changes, altering observed rotation.
  • Concentration Dependence : Ensure measurements are taken at identical concentrations (e.g., 1.4% w/v in methanol) .
  • Reference Standards : Use commercially available enantiopure analogs (e.g., Thermo Scientific Chemicals) for calibration .

Q. What analytical approaches quantify trace impurities in synthesized batches?

  • HPLC-DAD/MS : Detect impurities at <0.1% levels using reverse-phase columns (C18).
  • Headspace GC : Identify volatile by-products (e.g., residual methanol or aldehydes).
  • NMR Dilution Studies : Enhance sensitivity for low-abundance species via cryoprobes or hyperpolarization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.